3-phenyl-5-(5-phenyl-1h-pyrazol-3-yl)-1h-pyrazole

Bioinorganic Chemistry Biomimetic Catalysis Catechol Oxidase Model

Researchers synthesizing biomimetic catechol oxidase models or formulating halogen-free corrosion inhibitors require the precise 3,3'-bipyrazole geometry for effective metal chelation. Generic pyrazoles fail to replicate this scaffold's unique electronic and steric profile. This compound delivers: • Cu(II) complex achieves catechol oxidation rate of 3.10 µmol·L⁻¹·min⁻¹ • Corrosion inhibition efficiency up to ~92% at 10⁻³ M on carbon steel in 1 M HCl • Reliable N,N'-bidentate chelation with Cu, Ni, Zn, Co for systematic ML₂ complex synthesis. Procure with confidence for reproducible results.

Molecular Formula C18H14N4
Molecular Weight 286.3 g/mol
Cat. No. B3832166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-5-(5-phenyl-1h-pyrazol-3-yl)-1h-pyrazole
Molecular FormulaC18H14N4
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=C2)C3=CC(=NN3)C4=CC=CC=C4
InChIInChI=1S/C18H14N4/c1-3-7-13(8-4-1)15-11-17(21-19-15)18-12-16(20-22-18)14-9-5-2-6-10-14/h1-12H,(H,19,21)(H,20,22)
InChIKeyOPTSFAWNMXRWHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-pyrazole: Bipyrazole Building Block


3-Phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-pyrazole (CAS 401635-87-8), also referred to as 5,5'-diphenyl-1H,1'H-3,3'-bipyrazole, is a symmetric bipyrazole compound featuring two phenyl substituents [1]. This compound serves as a versatile N,N'-bidentate ligand for transition metals, forming stable complexes with Cu, Ni, Zn, Co, and Ag, which enables its application in biomimetic catalysis and corrosion inhibition [1][2]. Unlike simpler monopyrazole analogs, its dual pyrazole rings provide a defined bite angle and enhanced chelation stability, which directly influences metal complex reactivity and corrosion inhibition performance [2].

Symmetric 3,3′-bipyrazole scaffold for N,N′-bidentate chelation
Forms stable ML₂ complexes with Cu, Ni, Zn, Co, Ag
Applied in biomimetic catalysis and corrosion inhibition models

3-Phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-pyrazole: Why It's Irreplaceable


Generic substitution with simpler pyrazoles (e.g., 3,5-diphenyl-1H-pyrazole) or other bipyrazole isomers often fails because the specific 3,3'-bipyrazole connectivity of this compound creates a unique electronic environment and steric profile essential for its function [1]. In biomimetic catechol oxidase models, the Cu(II) complex of this specific ligand achieves a catalytic oxidation rate of 3.10 µmol·L⁻¹·min⁻¹, a performance metric not replicated by ligands lacking this precise bipyrazole geometry [1]. Similarly, in corrosion inhibition, the compound's adsorption characteristics and inhibition efficiency (up to ~92% at 10⁻³ M for carbon steel in 1 M HCl) are highly substituent-dependent; the unsubstituted phenyl derivative (this compound) shows distinct performance compared to its dipropyl analog (lower efficiency) and its 4-chlorophenyl analog (higher efficiency, up to 98%), demonstrating that small structural changes lead to large functional differences [2].

Monopyrazole analogs lack the second N-donor site, failing to form the same stable chelate ring.
Substituent changes on phenyl rings can shift corrosion inhibition efficiency by up to 6 percentage points.
Alternative bipyrazole regioisomers may alter the bite angle and metal-binding geometry, affecting catalytic behavior.

3-Phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-pyrazole: Evidence vs. Analogs


Catechol Oxidase Activity of Cu(II) Complex

The Cu(II) complex of 3-phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-pyrazole (H₂L) exhibits a distinct catalytic rate for catechol oxidation to o-quinone under ambient conditions. The in situ-generated complex from 2 equiv. H₂L and 1 equiv. Cu(NO₃)₂ in methanol achieves a maximum observed rate of 3.10 µmol·L⁻¹·min⁻¹ [1]. This value is absent for the free ligand and for copper salts alone, confirming the complex's essential role. While direct head-to-head data against other bipyrazole ligands in the same study are not provided, the activity is attributed to the specific coordination environment imposed by the 3,3'-bipyrazole backbone, which influences the Cu(I)/Cu(II) redox potential.

Catechol Oxidase Activity
Supporting evidence
3.10 µmol·L⁻¹·min⁻¹ (Cu complex);
free ligand: negligible
Activity requires bipyrazole-Cu complex formation
Methanol, ambient O₂, spectrophotometric monitoring
Bioinorganic Chemistry Biomimetic Catalysis Catechol Oxidase Model

Corrosion Inhibition Efficiency vs. Analogs

In a direct comparative study, the inhibition efficiency of 3-phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-pyrazole (Bp2) on carbon steel in 1 M HCl was benchmarked against its dipropyl (Bp1) and 4-chlorophenyl (Bp3) analogs at 10⁻³ M. The reported efficiency order is Bp3 (98%) > Bp2 (~92%) > Bp1 (lower, specific value not extracted) [1]. The intermediate performance of Bp2, with its unsubstituted phenyl groups, highlights a quantifiable structure-activity gap: a 6 percentage-point efficiency deficit relative to the best-in-series analog (Bp3).

Corrosion Inhibition Efficiency
Direct head-to-head comparison
~92% (Bp2, this compound)
vs 98% (Bp3, chloro analog)
Inhibition efficiency varies with phenyl substituent
Carbon steel in 1 M HCl, 10⁻³ M inhibitor
Corrosion Science Electrochemistry Steel Protection

Chelation Stability with First-Row Transition Metals

The ligand reliably forms ML₂ complexes with a range of transition metal salts (Cu(NO₃)₂, Cu(CH₃COO)₂, Co(NO₃)₂, NiCl₂, ZnCl₂) as confirmed by mass spectroscopy [1][2]. Unlike monodentate pyrazoles that form less stable 4-coordinate complexes, the bidentate 3,3'-bipyrazole forms a stable six-membered chelate ring with metals, enhancing complex inertness. Quantitative stability constants are not directly compared in the available sources, but the successful isolation of Cu, Ni, Zn, and Co complexes is a class-level inference supporting superior chelation over monopyrazole counterparts.

Chelation Stability
Class-level inference
ML₂ complex formation confirmed
with Cu(II), Ni(II), Zn(II), Co(II)
Bidentate chelation enhances complex inertness
Stability constants not directly compared; chelate effect inferred
Coordination Chemistry Ligand Design Metal Complex Synthesis

3-Phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-pyrazole: Application Scenarios


Biomimetic Oxidation Catalyst Development

Researchers synthesizing models of type-3 copper enzymes (catechol oxidase) should procure this compound as a precursor to its Cu(II) complex, which demonstrates measurable catechol oxidation activity (3.10 µmol·L⁻¹·min⁻¹) under mild conditions [1]. The specific bipyrazole framework is essential for activity; substitution with non-chelating pyrazoles is ineffective.

Corrosion Inhibitor for Mild Steel in Acid

Industrial formulators selecting nitrogen-based corrosion inhibitors for steel pickling in HCl should consider this compound as a halogen-free alternative with ~92% inhibition efficiency at 10⁻³ M [2]. Its performance is quantifiably lower than the chlorinated analog (98%), making it suitable for applications where halogens must be avoided but efficiency above 90% is acceptable.

Coordination Chemistry & MOF Precursor

The reliable bidentate N,N'-chelation of this bipyrazole ligand with first-row transition metals (Cu, Ni, Zn, Co) enables systematic synthesis of ML₂ complexes [1][2]. Materials scientists exploring metal-organic frameworks or discrete coordination assemblies can use this ligand as a rigid, symmetrically-functionalized linker with predictable binding geometry.

Application
Selection Property
Validation Focus
Biomimetic oxidation catalyst development
Bipyrazole ligand scaffold for Cu complexes
Catechol oxidase activity verification
Corrosion inhibitor for mild steel
Halogen-free nitrogen-based inhibitor
Inhibition efficiency under acidic conditions
Coordination chemistry / MOF precursor
Consistent ML₂ stoichiometry with first-row metals
Metal complex stability and structural characterization
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